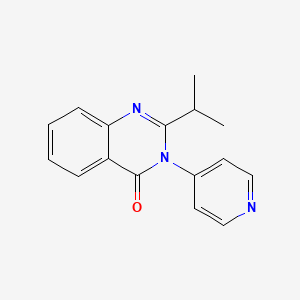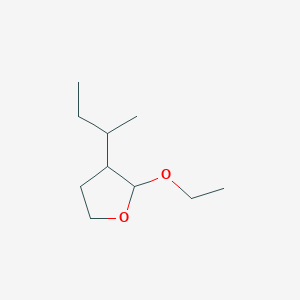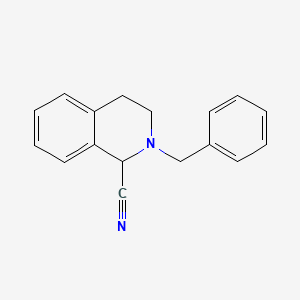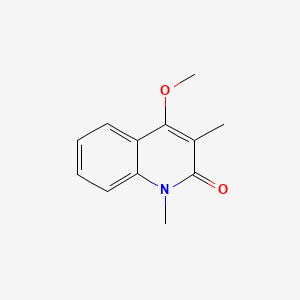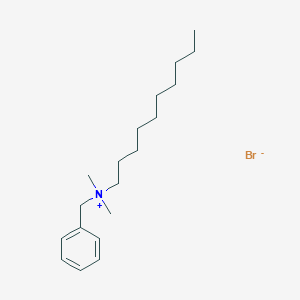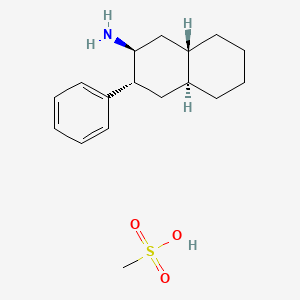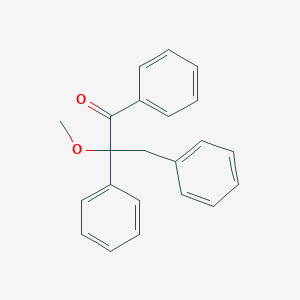
5-Methylselenophene-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylselenophene-2-carbonyl chloride is an organoselenium compound that features a selenophene ring substituted with a methyl group at the 5-position and a carbonyl chloride group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylselenophene-2-carbonyl chloride typically involves the following steps:
Formation of 5-Methylselenophene: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Carbonyl Chloride Group: The 2-position of the selenophene ring is functionalized with a carbonyl chloride group using reagents such as oxalyl chloride or thionyl chloride in the presence of a catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylselenophene-2-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The selenophene ring can undergo oxidation to form selenoxides or reduction to form selenides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under mild conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Oxidation: Formation of selenoxides or selenones.
Reduction: Formation of selenides.
Coupling Reactions: Formation of biaryl compounds.
Applications De Recherche Scientifique
5-Methylselenophene-2-carbonyl chloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the synthesis of selenium-containing polymers and materials with unique electronic properties.
Biological Studies: Investigated for its role in biological systems and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 5-Methylselenophene-2-carbonyl chloride involves its reactivity towards nucleophiles and its ability to undergo redox reactions. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The selenophene ring can participate in redox reactions, influencing the compound’s biological activity and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Selenophene-2-carbonyl chloride: Lacks the methyl group at the 5-position.
5-Methylthiophene-2-carbonyl chloride: Contains sulfur instead of selenium.
2-Chloroselenophene: Lacks the carbonyl chloride group.
Uniqueness
5-Methylselenophene-2-carbonyl chloride is unique due to the presence of both the methyl group and the carbonyl chloride group on the selenophene ring
Propriétés
Numéro CAS |
30468-07-6 |
|---|---|
Formule moléculaire |
C6H5ClOSe |
Poids moléculaire |
207.53 g/mol |
Nom IUPAC |
5-methylselenophene-2-carbonyl chloride |
InChI |
InChI=1S/C6H5ClOSe/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3 |
Clé InChI |
STCLJEYGLUQGSS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C([Se]1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-](/img/structure/B14681278.png)

